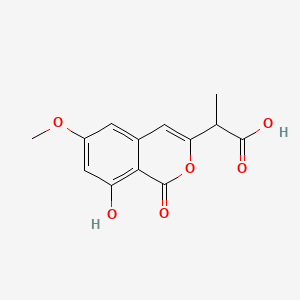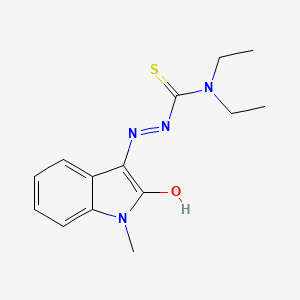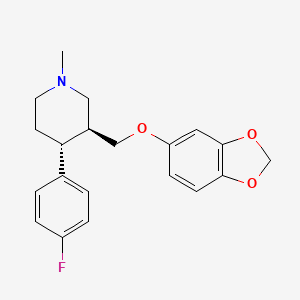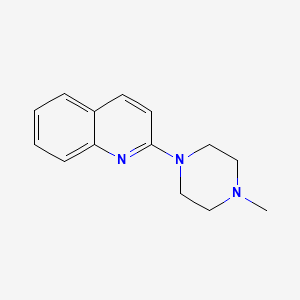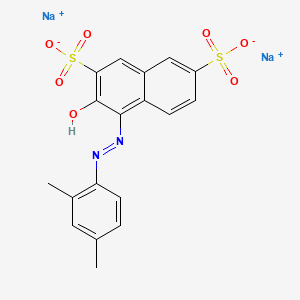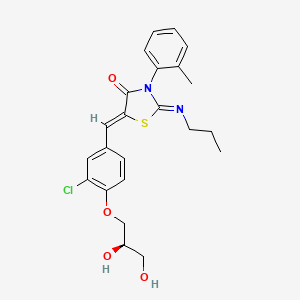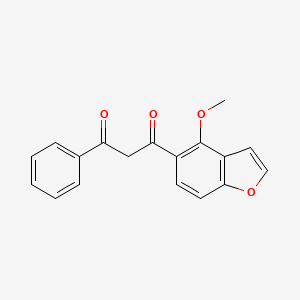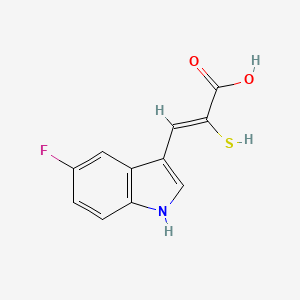
pd 151746
描述
PD 151746: is a potent and selective inhibitor of calpain, a calcium-dependent, non-lysosomal cysteine protease. Calpain plays a crucial role in various cellular processes, including cell mobility and cell cycle progression . This compound exhibits a 20-fold selectivity for μ-calpain over m-calpain .
准备方法
合成路线和反应条件: PD 151746 可以通过多步合成过程合成,该过程涉及 5-氟吲哚与各种试剂反应形成最终产物。 具体的合成路线和反应条件是专有的,并未公开详细披露 .
工业生产方法: this compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该化合物通常以固体形式生产,并在特定条件下储存以保持其稳定性 .
化学反应分析
反应类型: PD 151746 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
常用试剂和条件:
氧化: 常用的氧化剂如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠或氢化锂铝。
取代: 在适当条件下使用各种亲核试剂或亲电试剂.
科学研究应用
PD 151746 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究钙蛋白酶在各种化学过程中的作用。
生物学: 用于研究以了解钙蛋白酶在细胞过程(如细胞凋亡和细胞信号传导)中的功能。
医学: 研究其在钙蛋白酶活性失调的疾病(如神经退行性疾病和癌症)中的潜在治疗应用。
作用机制
PD 151746 通过选择性抑制钙蛋白酶发挥作用。它与钙蛋白酶的钙结合位点相互作用,阻止其活化及其随后的蛋白水解活性。 这种抑制导致钙蛋白酶介导的过程(如细胞骨架重塑和细胞凋亡)减少 .
相似化合物的比较
PD 151746 在其对 μ-钙蛋白酶的高选择性方面独树一帜,而对 m-钙蛋白酶的选择性则较低。类似的化合物包括:
钙蛋白酶抑制剂 I: 一种选择性较低的钙蛋白酶抑制剂。
钙蛋白酶抑制剂 II: 另一种具有不同选择性特征的钙蛋白酶抑制剂。
卡尔佩普汀: 一种具有更广泛特异性的肽基钙蛋白酶抑制剂.
属性
IUPAC Name |
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQHECFXSVZGN-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



